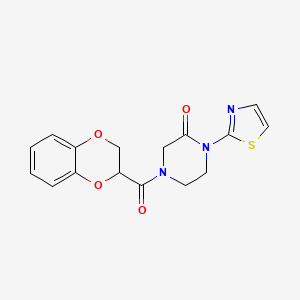

4-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one

Description

Properties

IUPAC Name |

4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O4S/c20-14-9-18(6-7-19(14)16-17-5-8-24-16)15(21)13-10-22-11-3-1-2-4-12(11)23-13/h1-5,8,13H,6-7,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVIWNAUMRGTPCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)CN1C(=O)C2COC3=CC=CC=C3O2)C4=NC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Benzodioxine Ring: This can be achieved through the cyclization of catechol derivatives with appropriate aldehydes or ketones.

Thiazole Ring Formation: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Piperazine Ring Formation: Piperazine derivatives can be synthesized through the reaction of diethylenetriamine with appropriate carbonyl compounds.

Coupling Reactions: The final compound can be obtained by coupling the benzodioxine, thiazole, and piperazine intermediates under suitable conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of such complex compounds may involve optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. Techniques like continuous flow chemistry and automated synthesis may be employed.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxine ring, leading to the formation of quinones.

Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.

Biology

It may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

Industry

The compound may be used in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 4-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one would depend on its specific biological activity. Generally, such compounds may interact with enzymes or receptors, inhibiting or activating specific pathways. Molecular docking studies and in vitro assays can help elucidate these mechanisms.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The table below highlights structural and physicochemical distinctions between the target compound and related derivatives:

*Calculated based on formula C₁₅H₁₃N₃O₃S. †Estimated via analogy to thiazole-containing compounds.

Biological Activity

The compound 4-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one is a piperazine derivative that has garnered attention in pharmacological studies due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Molecular Formula : C19H19N3O3

- Molecular Weight : 335.38 g/mol

Antimicrobial Activity

Research has indicated that compounds similar to This compound exhibit significant antimicrobial properties. A study demonstrated that derivatives of benzodioxine showed effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

Anticancer Properties

Several studies have explored the anticancer potential of piperazine derivatives. For instance:

- Study 1 : A derivative was tested against human cancer cell lines (e.g., MCF-7 breast cancer cells) and showed a dose-dependent inhibition of cell proliferation.

- Study 2 : The compound induced apoptosis in cancer cells through the activation of caspase pathways.

Neuroprotective Effects

Recent investigations suggest that this compound may possess neuroprotective effects. In vitro studies have shown that it can reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases.

Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Neuroprotective | Reduction of oxidative stress |

Case Study 1: Antimicrobial Efficacy

In a laboratory setting, This compound was tested against a panel of pathogens. The results indicated a minimum inhibitory concentration (MIC) as low as 10 µg/mL for certain strains, highlighting its potential as an antimicrobial agent.

Case Study 2: Cancer Cell Line Testing

A series of assays were conducted on MCF-7 and HeLa cell lines using varying concentrations of the compound. The IC50 values were determined to be approximately 15 µM for MCF-7 cells, suggesting significant anticancer activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.